molecular formula C25H18ClNO3 B2932680 N-(2-benzoyl-4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide CAS No. 313226-57-2

N-(2-benzoyl-4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide

Cat. No.: B2932680
CAS No.: 313226-57-2
M. Wt: 415.87
InChI Key: AQJYPYZHTZHUJQ-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoyl group, a chlorophenyl group, and a methoxynaphthalene carboxamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of 2-benzoyl-4-chlorophenylamine: This intermediate can be synthesized by reacting 2-chlorobenzoyl chloride with aniline in the presence of a base such as pyridine.

    Methoxylation of Naphthalene: The naphthalene ring is methoxylated using methanol and a suitable catalyst.

    Coupling Reaction: The final step involves coupling the 2-benzoyl-4-chlorophenylamine with the methoxynaphthalene carboxylic acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced benzoyl derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzamide
  • 2-amino-N-(2-benzoyl-4-chlorophenyl)acetamides
  • N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide

Uniqueness

N-(2-benzoyl-4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide is unique due to the presence of the methoxynaphthalene moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClNO3/c1-30-23-14-18-10-6-5-9-17(18)13-21(23)25(29)27-22-12-11-19(26)15-20(22)24(28)16-7-3-2-4-8-16/h2-15H,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJYPYZHTZHUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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